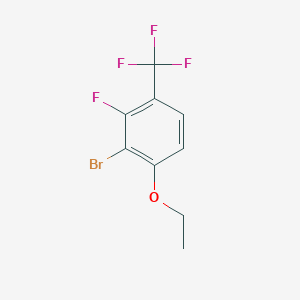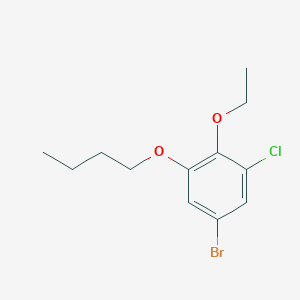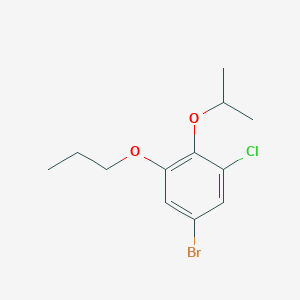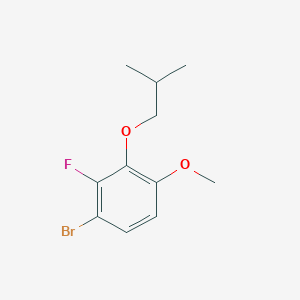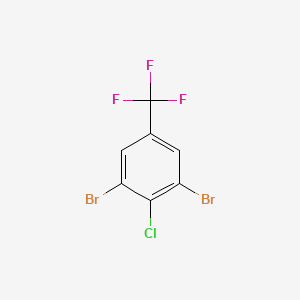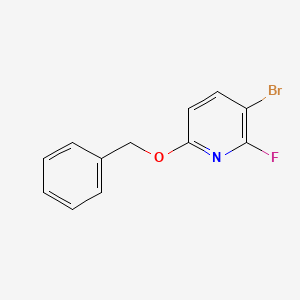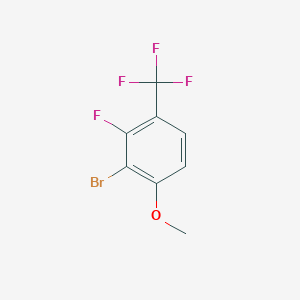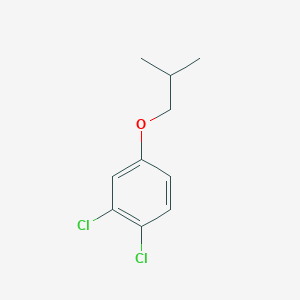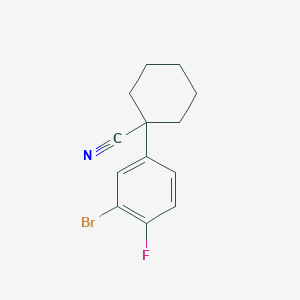
1-(3-Bromo-4-fluorophenyl)cyclohexane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromo-4-fluorophenyl)cyclohexane-1-carbonitrile is an organic compound with the molecular formula C13H13BrFN It is characterized by a cyclohexane ring substituted with a 3-bromo-4-fluorophenyl group and a carbonitrile group
准备方法
The synthesis of 1-(3-Bromo-4-fluorophenyl)cyclohexane-1-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-4-fluoroaniline and cyclohexanone.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF), to facilitate the nucleophilic substitution reaction.
Synthetic Route:
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity of the final product.
化学反应分析
1-(3-Bromo-4-fluorophenyl)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation may lead to the formation of a ketone or an aldehyde, while reduction may result in the formation of an amine.
Common Reagents and Conditions: Common reagents used in these reactions include sodium hydride, potassium cyanide, and various oxidizing or reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products.
科学研究应用
1-(3-Bromo-4-fluorophenyl)cyclohexane-1-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study the effects of halogenated aromatic compounds on biological systems. It may also be used in the development of new diagnostic tools and therapeutic agents.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with specific properties, such as improved thermal stability and resistance to degradation.
作用机制
The mechanism of action of 1-(3-Bromo-4-fluorophenyl)cyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation. The exact mechanism of action may vary depending on the specific application and context.
相似化合物的比较
1-(3-Bromo-4-fluorophenyl)cyclohexane-1-carbonitrile can be compared with other similar compounds, such as:
1-(3-Bromo-4-chlorophenyl)cyclohexane-1-carbonitrile: This compound has a similar structure but with a chlorine atom instead of a fluorine atom. The presence of different halogens can influence the compound’s reactivity and biological activity.
1-(3-Bromo-4-methylphenyl)cyclohexane-1-carbonitrile: This compound has a methyl group instead of a fluorine atom. The presence of a methyl group can affect the compound’s lipophilicity and pharmacokinetic properties.
1-(3-Bromo-4-nitrophenyl)cyclohexane-1-carbonitrile: This compound has a nitro group instead of a fluorine atom. The nitro group can significantly alter the compound’s electronic properties and reactivity.
属性
IUPAC Name |
1-(3-bromo-4-fluorophenyl)cyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrFN/c14-11-8-10(4-5-12(11)15)13(9-16)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDSQBSHNCKRLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)C2=CC(=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
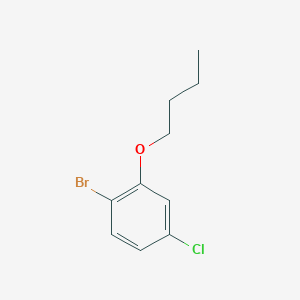
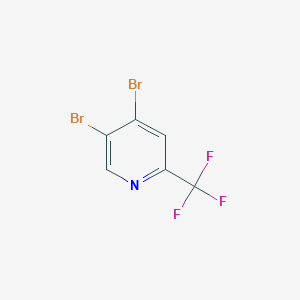
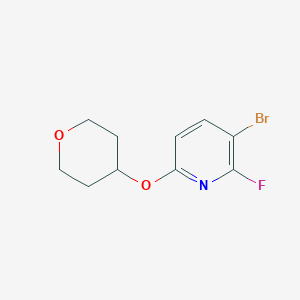
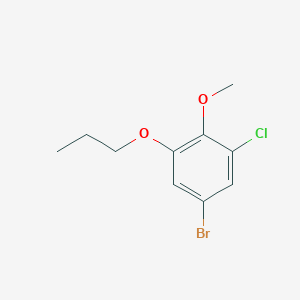
![[(2-Bromo-5-fluorophenyl)methyl]diethylamine hydrochloride](/img/structure/B8031189.png)
